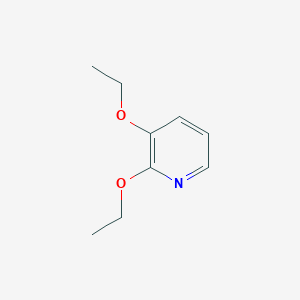

Pyridine, 2,3-diethoxy-

Overview

Description

“Pyridine, 2,3-diethoxy-” is a chemical compound with the linear formula C12H19NO2 . It’s a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyridine derivatives are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives has been a topic of research. For instance, a green and simple Cu-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using various techniques. For instance, the coordination bonds with certain atoms were found to be significantly longer than those with other atoms . The various coordination modes of bridging carboxylate ligands are responsible for the formation of 1D chains .Chemical Reactions Analysis

Pyridine derivatives have been studied for their redox reaction mechanisms. Electrochemistry is a convenient method for redox mechanism studies of these compounds . Oxidation of dihydropyridines to the corresponding pyridine derivatives is the principal metabolic route in biological systems .Physical And Chemical Properties Analysis

Pyridine is an isostere of benzene and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has a molecular weight of 79.0999 and a CAS Registry Number of 110-86-1 .Scientific Research Applications

Pharmaceuticals and Drug Development

2,3-Diethoxypyridine serves as a valuable building block in the synthesis of various pharmacologically active compounds. Researchers have exploited its reactivity to create novel drug candidates. For instance, it can be used as a precursor for the synthesis of pyridine-containing drugs, such as antiviral agents, anti-inflammatory compounds, and antihypertensive medications .

Heterocyclic Chemistry

The reaction of 1,3-dicarbonyl compounds and 3-aminoenones (or related substrates) with 2,3-diethoxypyridine provides a versatile route to substituted pyridines. This synthetic method allows the construction of complex heterocycles from relatively simple precursors . Researchers have harnessed this approach to access a wide range of pyridine derivatives with diverse substitution patterns.

Chemosensing and Analytical Chemistry

Pyridine derivatives, including 2,3-diethoxypyridine, exhibit interesting chemosensing properties. These compounds can selectively bind to specific metal ions, making them useful in analytical chemistry. For instance, Schiff bases derived from 2,3-diethoxypyridine can form complexes with transition metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺), which have applications in metal ion detection and sensing .

Materials Science and Functional Materials

Researchers have explored the incorporation of 2,3-diethoxypyridine into functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). Additionally, it can serve as a ligand in coordination chemistry, contributing to the design of new materials .

Agrochemicals and Pesticides

Pyridine derivatives play a crucial role in the development of agrochemicals. 2,3-Diethoxypyridine can serve as a precursor for the synthesis of pyridine-based pesticides and herbicides. These compounds are essential for crop protection and pest management .

Flavor and Fragrance Industry

Certain pyridine derivatives, including 2,3-diethoxypyridine, contribute to the flavor and fragrance industry. They are used as building blocks for creating specific aroma compounds found in foods, beverages, and perfumes .

Coordination Chemistry and Catalysis

The coordination properties of 2,3-diethoxypyridine make it a valuable ligand in transition metal complexes. These complexes can act as catalysts in various chemical transformations, including organic synthesis and polymerization reactions .

Natural Product Synthesis

Researchers have employed 2,3-diethoxypyridine in the total synthesis of natural products. Its reactivity allows for the construction of complex ring systems found in bioactive compounds .

Safety and Hazards

Future Directions

Research on pyridine derivatives is ongoing. For instance, a bifunctional additive 2-amino-3-hydroxypyridine was introduced to improve the performance of certain devices . Also, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is being explored .

Mechanism of Action

Target of Action

Pyridine derivatives have been found to exhibit multi-target anticancer activities . They act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .

Mode of Action

Pyrimidines, a class of compounds related to pyridines, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

For instance, three pathways of nicotine degradation, the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .

Pharmacokinetics

Pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to pyridines, have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

Result of Action

Pyrimidines, a class of compounds related to pyridines, have been found to exhibit potent anti-inflammatory effects .

Action Environment

It is known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity .

properties

IUPAC Name |

2,3-diethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNWVTWWGWZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485196 | |

| Record name | Pyridine, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,3-diethoxy- | |

CAS RN |

63756-60-5 | |

| Record name | Pyridine, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)

![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)

![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)

![4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)